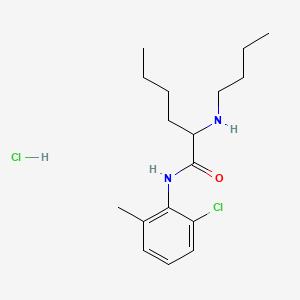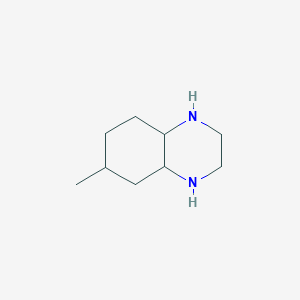
6-Methyldecahydroquinoxaline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Methyldecahydroquinoxaline is a nitrogen-containing heterocyclic compound with the molecular formula C9H18N2. It is a derivative of quinoxaline, characterized by a decahydro structure with a methyl group at the sixth position.
Preparation Methods
The synthesis of 6-Methyldecahydroquinoxaline typically involves the hydrogenation of quinoxaline derivatives. One common method includes the use of a rhodium catalyst on alumina powder under high hydrogen pressure (2000-5500 psi) and elevated temperatures (100-200°C). This method effectively reduces quinoxaline and its derivatives to the corresponding decahydro compounds .
Industrial production methods often focus on optimizing reaction conditions to achieve high yields and purity. Green chemistry approaches are also being explored to make the synthesis more environmentally friendly and cost-effective .
Chemical Reactions Analysis
6-Methyldecahydroquinoxaline undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinoxaline derivatives.
Reduction: Reduction reactions can further hydrogenate the compound, often using catalysts like palladium on carbon.
Substitution: Halogenation and alkylation reactions are common, where halogens or alkyl groups replace hydrogen atoms in the compound.
The major products formed from these reactions include various substituted quinoxalines and decahydroquinoxalines, which have diverse applications in medicinal chemistry and materials science .
Scientific Research Applications
6-Methyldecahydroquinoxaline has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Industry: The compound is used in the production of dyes, solar cells, and as a corrosion inhibitor in metals.
Mechanism of Action
The mechanism of action of 6-Methyldecahydroquinoxaline involves its interaction with various molecular targets. In biological systems, it can inhibit the activity of enzymes and proteins essential for the survival of pathogens. For instance, quinoxaline derivatives are known to inhibit DNA gyrase and topoisomerase IV, enzymes crucial for bacterial DNA replication . This inhibition leads to the disruption of bacterial cell division and ultimately cell death.
Comparison with Similar Compounds
6-Methyldecahydroquinoxaline is unique due to its specific decahydro structure and methyl substitution. Similar compounds include:
Decahydroquinoxaline: Lacks the methyl group at the sixth position.
2,3,5,7-Tetramethyldecahydroquinoxaline: Contains multiple methyl groups, leading to different chemical properties.
6-Methoxydecahydroquinoxaline: Has a methoxy group instead of a methyl group, affecting its reactivity and applications.
These compounds share structural similarities but differ in their chemical and biological properties, making each unique for specific applications.
Properties
CAS No. |
6639-84-5 |
|---|---|
Molecular Formula |
C9H18N2 |
Molecular Weight |
154.25 g/mol |
IUPAC Name |
6-methyl-1,2,3,4,4a,5,6,7,8,8a-decahydroquinoxaline |
InChI |
InChI=1S/C9H18N2/c1-7-2-3-8-9(6-7)11-5-4-10-8/h7-11H,2-6H2,1H3 |
InChI Key |
GMSZNXUWXJEGNT-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC2C(C1)NCCN2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(E)-[(4-bromophenyl)hydrazinylidene]methyl]benzonitrile](/img/structure/B13792639.png)
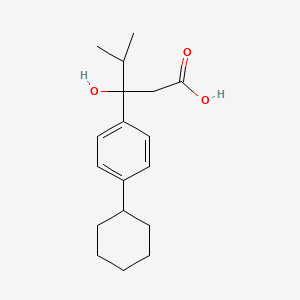
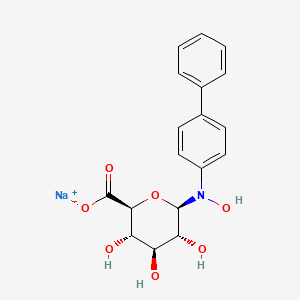
![Furo[2,3-g]benzothiazole](/img/structure/B13792660.png)
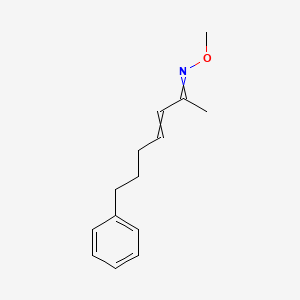
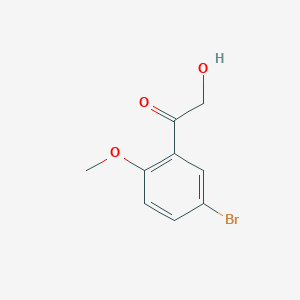
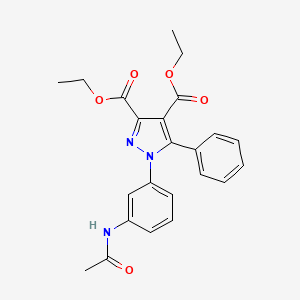
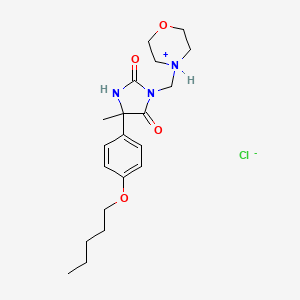
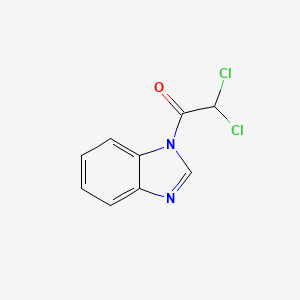

![Acetamide,2-[(5-ethyl-2,6-dimethylthieno[2,3-D]pyrimidin-4-YL)thio]-N-phenyl-](/img/structure/B13792708.png)
![4-[Benzyl(ethyl)amino]benzenediazonium chloride](/img/structure/B13792717.png)
